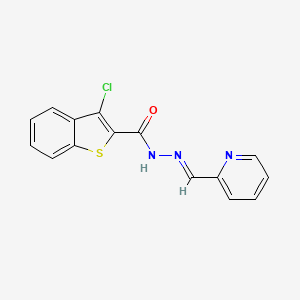

5-methoxy-1-phenyl-1H-tetrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5MPT involves reactions that allow the incorporation of a methoxy group and a phenyl group into the tetrazole ring. A method of synthesis for a related compound, 5-ethoxy-1-phenyl-1H-tetrazole (5EPT), which shares similar synthesis pathways with 5MPT, has been described, highlighting a new approach to synthesizing this class of compounds with good thermal stability up to 200°C (Peng, 2011).

Molecular Structure Analysis

The molecular structure of 5MPT has been studied using infrared spectroscopy and DFT calculations. The dihedral angle between the phenyl and tetrazole rings is a critical feature, indicating the compound's conformational preferences and potential reactivity (Gómez-Zavaglia et al., 2006).

Chemical Reactions and Properties

5MPT undergoes photochemical reactions when exposed to UV light, leading to the formation of photoproducts such as ethylcyanate and phenylazide. These reactions are indicative of the compound's reactivity under specific conditions and the potential for forming various derivatives (Frija et al., 2007).

Physical Properties Analysis

The study of 5MPT's physical properties, such as its vibrational spectra and photochemical behavior, provides insight into the compound's stability and reactivity. The vibrational spectra obtained from matrix isolation infrared spectroscopy, combined with DFT calculations, offer detailed information about the compound's structural features (Gómez-Zavaglia et al., 2006).

Chemical Properties Analysis

The chemical properties of 5MPT, including its reactivity under photochemical conditions and the formation of specific photoproducts, highlight the compound's potential for various chemical transformations. These properties are crucial for understanding how 5MPT and its derivatives might be used in synthesis and other chemical processes (Frija et al., 2007).

Applications De Recherche Scientifique

Photochemistry and Molecular Structure

5-Methoxy-1-phenyl-1H-tetrazole (5MPT) has been studied for its molecular structure and photochemical properties. A study using matrix isolation infrared spectroscopy and DFT calculations revealed insights into the molecular structure, vibrational spectra, and UV-induced photochemistry of 5MPT. Notably, UV irradiation of matrix-isolated 5MPT led to its decomposition, producing methylcyanate and phenylazide, among other products (Gómez-Zavaglia et al., 2006).

Crystallography and Docking Studies

The crystal structures of various tetrazole derivatives, including those related to 5MPT, have been determined through X-ray crystallography. These studies provide insights into the molecular arrangement and intermolecular interactions of these compounds. Additionally, molecular docking studies help understand these molecules' orientation and interaction within specific enzyme sites, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Corrosion Inhibition

5MPT and its derivatives have been investigated as corrosion inhibitors. Research has shown that these compounds can effectively inhibit mild steel corrosion in hydrochloric acid, with their performance depending on molecular structure. These findings are significant for industrial applications where corrosion is a concern (Elkacimi et al., 2012).

Synthesis and Thermal Decomposition

Studies have explored the synthesis and thermal decomposition of various phenyl tetrazoles, including 5MPT. These investigations provide valuable information about their chemical behavior under different conditions, contributing to a better understanding of their potential applications in various fields (Yılmaz et al., 2015).

Photodecomposition Studies

Research on the photochemistry of certain tetrazole derivatives, including those similar to 5MPT, has revealed their potential in clean photodecomposition processes. Such processes are of interest for industrial, agricultural, and medicinal applications due to their efficiency and the stability of the end products (Alawode et al., 2011).

Nanoparticle Synthesis and Antibacterial Activity

5MPT has been used in the design of novel magnetic Brønsted acidic ionic liquids for synthesizing antibacterially active compounds. This research opens up possibilities for its application in green chemistry and pharmaceuticals (Nasrollahzadeh et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the field of tetrazole derivatives like 5MPT could involve the development of more efficient and eco-friendly methods for their synthesis . Additionally, the inhibitive effect of 5-Phenyl-1H-tetrazole against copper-alloy corrosion suggests its potential use in the prevention of bronze archaeological and artistic objects corrosion .

Propriétés

IUPAC Name |

5-methoxy-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUDWBDSMDXSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1-phenyl-1H-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)